molecular formula C8H7BrN2 B8771860 2-(2-Amino-4-bromophenyl)acetonitrile

2-(2-Amino-4-bromophenyl)acetonitrile

Cat. No.: B8771860
M. Wt: 211.06 g/mol
InChI Key: XNZQOJVKDZBRPI-UHFFFAOYSA-N
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Description

2-(2-Amino-4-bromophenyl)acetonitrile is a substituted aromatic nitrile with a benzene ring featuring an amino (-NH₂) group at position 2 and a bromine atom at position 4. The acetonitrile (-CH₂CN) moiety is attached to the aromatic ring at position 2 (ortho to the amino group). This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive nitrile group and electron-rich aromatic system .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

2-(2-amino-4-bromophenyl)acetonitrile

InChI

InChI=1S/C8H7BrN2/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5H,3,11H2

InChI Key

XNZQOJVKDZBRPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 2-(2-Amino-4-bromophenyl)acetonitrile, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound -NH₂ (C2), -Br (C4), -CH₂CN C₈H₇BrN₂ 211.06 N/A Pharmaceutical intermediate
2-((2-Amino-4-bromophenyl)amino)acetonitrile -NH₂ (C2), -Br (C4), -NH-CH₂CN C₈H₈BrN₃ 226.07 1171922-18-1 Research use; hydrogen-bonding capability
2-(3-Bromo-4-fluorophenyl)acetonitrile -Br (C3), -F (C4), -CH₂CN C₈H₅BrFN 214.04 501420-63-9 Enhanced metabolic stability (fluorine effect)
2-(4-Bromo-3-methylphenyl)acetonitrile -Br (C4), -CH₃ (C3), -CH₂CN C₉H₈BrN 210.07 215800-25-2 Steric hindrance from methyl group
2-(4-Bromo-2-formylphenoxy)acetonitrile -Br (C4), -CHO (C2), -O-CH₂CN C₉H₆BrNO₂ 240.05 125418-95-3 High reactivity (formyl group)
2-(4-Bromophenyl)-2-methylpropanenitrile -Br (C4), -C(CH₃)₂CN C₁₀H₁₀BrN 224.10 N/A Branched structure; altered solubility

Electronic and Reactivity Comparisons

Amino vs. Fluoro/Methyl Substituents
  • Amino Group (Target Compound): The -NH₂ group significantly lowers the LUMO energy due to its electron-donating nature, enhancing susceptibility to electrophilic attack. This contrasts with fluorine (electron-withdrawing) in 2-(3-Bromo-4-fluorophenyl)acetonitrile, which raises LUMO energy, reducing electrophilic reactivity .
  • Methyl Group: In 2-(4-Bromo-3-methylphenyl)acetonitrile, the -CH₃ group provides steric hindrance but minimal electronic effects, leading to slower reaction kinetics in substitution reactions compared to the amino-substituted target compound .
Nitrile Group Variations
  • Branched Nitriles : Compounds like 2-(4-Bromophenyl)-2-methylpropanenitrile exhibit reduced solubility in polar solvents due to hydrophobic branching, unlike the linear -CH₂CN group in the target compound .
  • Phenoxy Linkages: The -O-CH₂CN group in 2-(4-Bromo-2-formylphenoxy)acetonitrile introduces flexibility and oxygen-mediated reactivity, enabling nucleophilic additions at the formyl site .

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